Corypalmine
Overview
Description
Corypalmine is an alkaloid compound found in various plant species, including Coptis chinensis and Stephania cepharantha. It is known for its antifungal properties and has a molecular formula of C20H23NO4 with a molecular weight of 341.40 g/mol . This compound is also referred to as 2,9,10-trimethoxyberbin-3-ol or tetrahydrojatrorrhizine .
Preparation Methods
Corypalmine can be synthesized through several methods. One common synthetic route involves the isolation of the compound from Stephania cepharantha . The reaction conditions typically involve the use of solvents such as chloroform and methanol. Industrial production methods may vary, but they generally follow similar extraction and purification processes to obtain high-purity this compound .
Chemical Reactions Analysis
Corypalmine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Corypalmine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other alkaloid compounds.
Mechanism of Action
Corypalmine exerts its effects primarily through its antifungal activity. It inhibits the germination of fungal spores by interfering with the fungal cell wall synthesis and disrupting cellular processes. The molecular targets and pathways involved include the inhibition of prolyl endopeptidase/oligopeptidase (PREP/POP) with an IC50 value of 128.0 μM .
Comparison with Similar Compounds
Corypalmine is structurally similar to other alkaloids such as:
D-Tetrahydropalmatine: (CAS#3520-14-7)
Tetrahydrocoptisine: (CAS#7461-02-1)
Stylopine hydrochloride: (CAS#96087-21-7)
L-Stepholidine: (CAS#16562-13-3)
Scoulerine: (CAS#6451-73-6)
Tetrahydroberberine: (CAS#522-97-4)
What sets this compound apart is its unique combination of methoxy groups and its specific antifungal properties, which make it particularly effective against a wide range of fungal species.
Properties
IUPAC Name |
(13aS)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCZTYDZHNTKPR-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6018-40-2 | |
Record name | Corypalmine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CORYPALMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28R31624GX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (-)-Corypalmine has the molecular formula C20H21NO4 and a molecular weight of 343.38 g/mol. [, , , , ] Spectroscopic data for structure elucidation has been obtained through various techniques, including UV, IR, EIMS, HRESIMS, 1D/2D NMR, and circular dichroism. [, , , , , ]
A: (-)-Corypalmine is a naturally occurring alkaloid found in various plant species, particularly those belonging to the Papaveraceae and Fumariaceae families. It has been isolated from plants such as Corydalis ochroleuca, Corydalis caseana, Corydalis chaerophylla, Corydalis longipes, Corydalis decumbens, Corydalis cheilanthifolia, Corydalis ophiocarpa, Corydalis thalictrifolia, Guatteriopsis friesiana, Stephania cepharantha, and Annona squamosa. [, , , , , , , , , , , ]
A: Several analytical methods have been used to identify and quantify (-)-Corypalmine, including high-performance liquid chromatography (HPLC) [, , ], ultra-performance liquid chromatography (UPLC) [, ], gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , , ]
A: Yes, pharmacokinetic studies have been performed on mice using a validated UPLC-MS/MS method after oral and intravenous administration of (-)-Corypalmine. [] The study revealed a bioavailability of 4.6% for the compound. [] Another study developed and validated an HPLC method for simultaneous quantification of (-)-tetrahydropalmatine and its metabolites, including (-)-Corypalmine, in rat plasma and brain tissues. []
A: Research suggests that (-)-Corypalmine may possess various pharmacological activities, including analgesic effects, sedative/hypnotic properties, cytotoxic activity against tumor cell lines, and antibacterial activity. [, , , , ]
A: Studies have shown that (-)-Corypalmine exhibits antibacterial activity against Staphylococcus aureus, Klebsiella pneumoniae, Enterococcus faecalis, and Rhodococcus equi. [, ]
A: Research suggests that (-)-Corypalmine disrupts bacterial membranes, leading to increased permeability and ultimately cell death. This mechanism of action was observed in studies investigating the compound's effect on S. aureus, K. pneumoniae, and E. faecalis. []
ANone: The observed pharmacological activities of (-)-Corypalmine suggest its potential use in various applications, including:
- Pain management: Due to its analgesic properties, (-)-Corypalmine could contribute to developing new pain relief medications. []
- Sleep disorders: Its sedative/hypnotic effects might be beneficial in managing sleep disorders. []
- Cancer therapy: The cytotoxic activity against tumor cell lines warrants further investigation of (-)-Corypalmine as a potential anticancer agent. [, ]
- Antibacterial treatments: Its effectiveness against various bacterial species, including drug-resistant strains like Rhodococcus equi, makes it a promising candidate for developing new antibacterial therapies. [, ]
A: While specific SAR studies focusing on (-)-Corypalmine might be limited, research on similar tetrahydroprotoberberine alkaloids suggests that structural modifications, particularly methylation patterns, can significantly influence their biological activity, potency, and selectivity. [, ] Further research is needed to elucidate the SAR of (-)-Corypalmine comprehensively.
A: Chemically synthesizing (-)-Corypalmine and other tetrahydroprotoberberine alkaloids can be challenging due to the stereoselectivity required and the typically low yields obtained. [] These challenges highlight the importance of exploring alternative approaches, such as biocatalysis, to produce these valuable compounds more efficiently. []
A: Yes, researchers have successfully employed a biocatalytic strategy for the selective methylation of tetrahydroprotoberberine alkaloids, including (-)-Corypalmine. This approach utilizes engineered Escherichia coli strains expressing specific methyltransferases to catalyze the methylation reactions. []
ANone: Understanding the metabolic fate of (-)-Corypalmine is crucial for several reasons:
- Drug development: It provides insights into potential drug-drug interactions, clearance mechanisms, and the identification of active metabolites. []
- Efficacy and Safety: Knowledge of metabolic pathways aids in optimizing drug dosage, minimizing side effects, and understanding interindividual variability in response to treatment. []
A: While (-)-Corypalmine exhibits promising biological activities, comprehensive toxicological studies are still limited. Therefore, further research is needed to establish its safety profile, potential long-term effects, and any potential adverse effects. []
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